Welcome to the BenchChem Online Store!
molecular formula C7H12O3 B027781 Methyl tetrahydropyran-4-carboxylate CAS No. 110238-91-0

Methyl tetrahydropyran-4-carboxylate

Cat. No. B027781
M. Wt: 144.17 g/mol
InChI Key: CNCMVGXVKBJYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07091214B2

Procedure details

Ammonium hydroxide (1 L) was added to a solution of methyl tetrahydro-2H-pyran-4-carboxylate (20 mL, 150 mmol) in methanol (500 mL), and the reaction was stirred overnight at ambient temperature. Additional ammonium hydroxide (500 mL) was added, and the reaction was stirred for four additional days. The methanol was removed under reduced pressure. Solid sodium chloride was added to the aqueous layer, which was extracted with chloroform (3×150 mL). The combined extracts were dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide 11.4 g of tetrahydropyran-4-carboxamide as a white solid.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[O:3]1[CH2:8][CH2:7][CH:6]([C:9]([O:11]C)=O)[CH2:5][CH2:4]1>CO>[O:3]1[CH2:8][CH2:7][CH:6]([C:9]([NH2:2])=[O:11])[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCC(CC1)C(=O)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for four additional days
CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Solid sodium chloride was added to the aqueous layer, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCC(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.